molecular formula C13H17FN2O5 B2572215 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid CAS No. 2415520-16-8

1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid

Cat. No.: B2572215
CAS No.: 2415520-16-8
M. Wt: 300.286
InChI Key: GWJCFUUTJXKNHC-UHFFFAOYSA-N
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Description

1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclobutanol moiety linked to a 2-fluorophenylhydrazine group, with oxalic acid as a counterion. The presence of the fluorine atom and the hydrazine group imparts distinct chemical properties, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutanol core One common method involves the reaction of cyclobutanone with hydrazine derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazine group to amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylamines.

Scientific Research Applications

1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylhydrazine: Shares the hydrazine and fluorophenyl groups but lacks the cyclobutanol moiety.

    Cyclobutanol: Contains the cyclobutanol core but lacks the hydrazine and fluorophenyl groups.

    Oxalic Acid: Acts as a counterion in the compound but is a simple dicarboxylic acid on its own.

Uniqueness

1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the fluorine atom, hydrazine group, and cyclobutanol core makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.C2H2O4/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11;3-1(4)2(5)6/h1-2,4-5,13-15H,3,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCFUUTJXKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNNC2=CC=CC=C2F)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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